molecular formula C8H14O B2412943 Bicyclo[3.2.0]hept-6-ylmethanol CAS No. 79972-63-7

Bicyclo[3.2.0]hept-6-ylmethanol

Cat. No.: B2412943
CAS No.: 79972-63-7
M. Wt: 126.199
InChI Key: AHDRZMIBSREKRW-UHFFFAOYSA-N
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Description

“Bicyclo[3.2.0]hept-6-ylmethanol” is a chemical compound with the molecular formula C8H14O . It is a prominent strained-alkyne scaffold in chemical biology .


Synthesis Analysis

The synthesis of “this compound” and its analogs has been described in several studies. For instance, an oxidized analogue – BCN acid – has been synthesized via amide bond formation, yielding more stable derivatives than the classically encountered carbamates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic framework, which is a common feature in many bioactive compounds . The compound has a molecular weight of 126.2 .


Chemical Reactions Analysis

“this compound” and its analogs have been involved in various chemical reactions. For example, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The low-frequency (100–500 cm−1) infrared and Raman spectra of a similar compound, bicyclo [3.2.0] hept‐6‐ene, and its 2‐oxa analog have been analyzed .

Scientific Research Applications

1. Structural and Magnetic Properties

Research by Szabó, Kraka, and Cremer (1996) explored the structure, stability, and magnetic properties of potentially trishomoaromatic cations, including bicyclo[3.2.0]hept-3-yl units. They discovered a relationship between the conformation of these cations and their magnetic susceptibility and NMR chemical shifts. This has implications for understanding the behavior of these compounds in magnetic fields and their applications in NMR spectroscopy (Szabó, Kraka, & Cremer, 1996).

2. Synthesis of Stable Molecular Probes

Rady et al. (2021) described the synthesis of an oxidized analogue of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol), a strained-alkyne scaffold, to produce more stable derivatives than traditional carbamates. This research offers insights into creating more stable molecular probes for chemical biology applications (Rady et al., 2021).

3. Polymerization Applications

Research by Reinmuth et al. (1996) involved the polymerization of compounds with bicyclo[2.2.1]hept-5-ene-2-methanol units. The study found effective catalysts for homo- and copolymers containing these units, highlighting the potential of bicyclic compounds in polymer synthesis (Reinmuth, Mathew, Melia, & Risse, 1996).

4. Microorganism-Mediated Synthesis

Roberts (1986) demonstrated the use of microorganisms to resolve racemic cyclo-butanone derivatives, including bicyclo[3.2.0]hept-2-en-6-one. This study revealed the potential of microorganisms in synthesizing optically active derivatives of bicyclic ketones for natural product synthesis (Roberts, 1986).

5. Synthesis of Bicyclic Compounds

Marotta et al. (1994) reported on the synthesis of methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones and their derivatives, demonstrating the versatility of bicyclic compounds in organic synthesis (Marotta, Pagani, Righi, & Rosini, 1994).

Safety and Hazards

“Bicyclo[3.2.0]hept-6-ylmethanol” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “Bicyclo[3.2.0]hept-6-ylmethanol” and its analogs could involve the development of more stable derivatives and the exploration of their potential applications in chemical biology .

Properties

IUPAC Name

6-bicyclo[3.2.0]heptanylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-5-7-4-6-2-1-3-8(6)7/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDRZMIBSREKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79972-63-7
Record name {bicyclo[3.2.0]heptan-6-yl}methanol
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